molecular formula C23H17Cl2N3O3S2 B2866013 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 477568-77-7

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2866013
CAS No.: 477568-77-7
M. Wt: 518.43
InChI Key: BYNBLXGRNDEOQL-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 2,4-dichlorophenyl group at the 4-position and a methyl(phenyl)sulfamoyl moiety at the benzamide para-position. Its molecular formula is C₂₃H₁₇Cl₂N₃O₃S₂, and it is identified by synonyms such as 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS: 313405-34-4) . The compound’s structure combines a sulfonamide group, known for enhancing pharmacokinetic properties, with a thiazole ring, which often confers biological activity in medicinal chemistry.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3S2/c1-28(17-5-3-2-4-6-17)33(30,31)18-10-7-15(8-11-18)22(29)27-23-26-21(14-32-23)19-12-9-16(24)13-20(19)25/h2-14H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNBLXGRNDEOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level.

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities. This thiazole derivative has been studied for its antibacterial and antifungal properties, as well as its interactions with various biological targets. This article consolidates findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H16Cl2N2OS2
  • Molecular Weight : 423.37 g/mol
  • CAS Number : 338957-94-1

Antibacterial Activity

Research has demonstrated that thiazole derivatives exhibit notable antibacterial effects. The compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies have shown that it possesses significant inhibitory activity against these bacteria, suggesting its potential use in treating bacterial infections.

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains including Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated using the cup plate method, with results indicating effective inhibition at concentrations comparable to established antifungal agents.

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
This compoundC. albicans20 µg/mL
This compoundA. niger25 µg/mL

The biological activity of thiazole derivatives often involves interaction with specific enzymes or cellular processes. For instance, studies indicate that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal membrane integrity. The presence of electronegative substituents like chlorine enhances the lipophilicity and overall bioactivity of the compounds.

Study 1: Synthesis and Characterization

A study published in the Journal of Applied Chemistry synthesized various thiazole derivatives and evaluated their antibacterial and antifungal activities. The synthesized compounds were characterized using spectroscopic methods confirming the presence of functional groups responsible for biological activity .

Study 2: Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationship revealed that modifications at the para position of the phenyl moiety significantly affect biological activity. Compounds with stronger electronegative groups exhibited enhanced antibacterial and antifungal properties compared to their counterparts with less electronegative substituents .

Study 3: In Silico Studies

In silico docking studies have suggested that this compound interacts with critical residues in target enzymes like CYP51, which is involved in fungal sterol biosynthesis. This interaction underscores the potential of this compound as a lead for further drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Benzamide-thiazole 2,4-dichlorophenyl (thiazole C4); methyl(phenyl)sulfamoyl (benzamide C4) Not explicitly reported
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Benzamide-thiazole 4-methylphenyl (thiazole C4); phenoxy (benzamide C2) 129.23% plant growth modulation (p<0.05)
LMM5 (1,3,4-oxadiazole) Benzamide-oxadiazole Benzyl(methyl)sulfamoyl (benzamide C4); 4-methoxyphenylmethyl (oxadiazole C5) Antifungal (C. albicans inhibition via thioredoxin reductase)
Masitinib mesylate Benzamide-thiazole Pyridin-3-yl (thiazole C4); methylpiperazinylmethyl (benzamide C4) c-KIT/PDGF-R inhibitor (antiproliferative)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Benzamide-thiazole 4-nitrophenyl (thiazole C4); diethylsulfamoyl (benzamide C4) Not reported; nitro group may enhance electron-withdrawing effects
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Benzamide-imidazole Imidazole (core); thiazolylsulfamoyl (phenyl C4) Antibacterial activity

Key Structural and Functional Insights

Sulfonamide Substituents
  • Target Compound vs. LMM5 : The methyl(phenyl)sulfamoyl group in the target compound contrasts with LMM5’s benzyl(methyl)sulfamoyl. LMM5’s bulkier benzyl group may improve membrane permeability but reduce solubility compared to the target’s phenyl group .
Heterocyclic Core Modifications
  • Thiazole vs. Oxadiazole : LMM5’s 1,3,4-oxadiazole core may enhance hydrogen bonding with enzymatic targets (e.g., thioredoxin reductase) compared to thiazole, which is smaller and less polar .
  • Imidazole Derivatives : highlights imidazole-based analogs with sulfamoyl groups, showing divergent activities (e.g., antifungal vs. antibacterial), suggesting core heterocycles critically influence target specificity .
Aromatic Substituent Effects
  • Halogenated Phenyl Rings : The target’s 2,4-dichlorophenyl group may enhance lipophilicity and steric interactions compared to 4-methylphenyl in , which showed higher growth modulation (129.23%).

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